![molecular formula C12H11ClN2O2S2 B5538268 N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)

N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide-like compounds involves slow evaporation crystal growth methods or condensation reactions in the presence of specific catalysts in an aqueous medium. For instance, organic compounds such as (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide (4CBTH) have been crystallized from ethanol using slow evaporation techniques at room temperature, showcasing a method that might be similar to the synthesis of our compound of interest (Balaji et al., 2016).

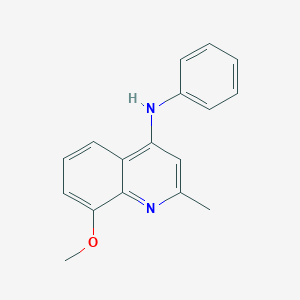

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by X-ray diffraction analysis, confirming non-centrosymmetric space groups and specific cell parameters. The presence of various functional groups and the molecular structure have been confirmed by spectroscopic methods such as FTIR, FTRaman, and NMR studies (Balaji et al., 2016).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including condensation with aromatic carbonyl compounds in specific conditions. The presence of polystyrene sulfonic acid in an aqueous medium has been used to synthesize biologically active derivatives of 4-methylbenzenesulfonohydrazide, indicating the versatility of these compounds in forming derivatives with potential biological activities (Ghiya & Joshi, 2016).

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability and optical characteristics, have been extensively studied. For instance, 4CBTH is stable up to 175°C, with low absorption in the near IR region, indicating its potential for applications requiring materials with specific optical properties (Balaji et al., 2016).

Chemical Properties Analysis

The chemical properties of N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide and related compounds include their reactivity in forming various derivatives through condensation reactions. These reactions are crucial for modifying the compound to enhance its biological activities or to tailor its properties for specific applications. The synthesized compounds exhibit significant antimicrobial activities, demonstrating the impact of chemical modifications on their biological properties (Ghiya & Joshi, 2016).

Wissenschaftliche Forschungsanwendungen

Optical Properties and Dye Applications

The synthesis and optical properties of derivatives related to N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide have been explored, with findings indicating moderate to high fluorescence quantum yields. These compounds are potential candidates for applications as invisible ink dyes due to their structural and optical characteristics (Bogza et al., 2018).

Antimicrobial Activity

Research on derivatives of 4-methylbenzenesulfonohydrazide has demonstrated antimicrobial activity. A series of N'-substituted-4-methylbenzenesulfonohydrazide derivatives synthesized in aqueous medium showed promising antimycobacterial, antibacterial, and antifungal activities (Ghiya & Joshi, 2016).

Corrosion Inhibition

Sulfonohydrazide derivatives have been investigated as corrosion inhibitors for carbon steel in acidic media. These studies reveal that such compounds can significantly enhance the resistance of metals to corrosion, thereby offering a potential application in protecting industrial materials (Ichchou et al., 2019).

Nonlinear Optical (NLO) Materials

The crystal growth and characterization of (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide have been conducted, revealing its potential as an organic NLO crystal. This compound exhibits significant third-order nonlinear optical properties, which could be leveraged in the development of optical and photonic devices (Sasikala et al., 2017).

Antihypertensive α-Blocking Agents

Though not directly related to the exact chemical mentioned, research into thiosemicarbazides and Schiff bases, including those derived from 4-methylbenzenesulfonohydrazide, has shown good antihypertensive α-blocking activity. These findings highlight the potential of such compounds in the development of new therapeutics for managing hypertension (Abdel-Wahab et al., 2008).

Eigenschaften

IUPAC Name |

N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S2/c1-9-2-5-11(6-3-9)19(16,17)15-14-8-10-4-7-12(13)18-10/h2-8,15H,1H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQSJGJWGLGAPB-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-methylbenzenesulfonohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5538191.png)

![N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538192.png)

![2-chloro-6-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538200.png)

![1-(cis-4-aminocyclohexyl)-N-[(5-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5538218.png)

![2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5538222.png)

![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5538245.png)

![2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B5538248.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)